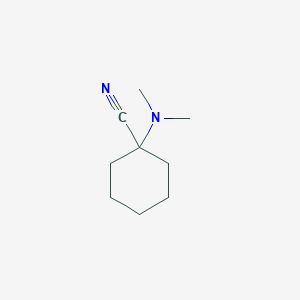

1-(Dimethylamino)cyclohexanecarbonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525355. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(dimethylamino)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-11(2)9(8-10)6-4-3-5-7-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHHZJUUIBWPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167832 | |

| Record name | Cyclohexanecarbonitrile, 1-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-30-2 | |

| Record name | 1-(Dimethylamino)cyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016499302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16499-30-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarbonitrile, 1-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Dimethylamino)-cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(DIMETHYLAMINO)CYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8BPW3H92K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(Dimethylamino)cyclohexanecarbonitrile (CAS Number 16499-30-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1-(Dimethylamino)cyclohexanecarbonitrile, a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted aminonitrile with a molecular formula of C₉H₁₆N₂ and a molecular weight of 152.24 g/mol .[1] Its structural and physicochemical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 16499-30-2 | [1] |

| Molecular Formula | C₉H₁₆N₂ | [1] |

| Molecular Weight | 152.24 g/mol | [1] |

| IUPAC Name | 1-(dimethylamino)cyclohexane-1-carbonitrile | [1] |

| Melting Point | 30 °C | |

| Boiling Point | 112-113 °C (at 17 Torr) | |

| Density | 0.95 ± 0.1 g/cm³ (Predicted) | |

| pKa | 5.38 ± 0.70 (Predicted) |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 152.131348519 Da | [1] |

| Monoisotopic Mass | 152.131348519 Da | [1] |

| Topological Polar Surface Area | 27 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 169 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the dimethylamino group protons, as well as the methylene protons of the cyclohexyl ring. The chemical shifts and multiplicities of the cyclohexyl protons would be complex due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the cyano and dimethylamino groups, the cyano carbon, the carbons of the dimethylamino group, and the carbons of the cyclohexyl ring.[2] The chemical shift of the nitrile carbon can be indicative of its axial or equatorial orientation on the cyclohexane ring.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would prominently feature a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically observed in the range of 2260-2240 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 152. Fragmentation patterns would involve the loss of the dimethylamino group, the cyano group, and fragmentation of the cyclohexyl ring.

Synthesis

The primary method for the synthesis of α-aminonitriles such as this compound is the Strecker synthesis . This one-pot, three-component reaction involves the reaction of a ketone (cyclohexanone), an amine (dimethylamine), and a cyanide source (e.g., hydrogen cyanide or a cyanide salt).

General Experimental Protocol: Strecker Synthesis

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general procedure based on the Strecker reaction is as follows:

-

Imine Formation: Cyclohexanone is reacted with dimethylamine in a suitable solvent to form the corresponding enamine or iminium ion intermediate. This step is often acid-catalyzed.

-

Cyanation: A cyanide source, such as potassium cyanide or trimethylsilyl cyanide, is added to the reaction mixture. The cyanide anion attacks the electrophilic carbon of the iminium ion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved through distillation or column chromatography.

References

An In-depth Technical Guide to 1-(Dimethylamino)cyclohexane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(dimethylamino)cyclohexane-1-carbonitrile, a substituted aminonitrile with potential applications in synthetic chemistry and drug discovery. This document covers the compound's chemical properties, a detailed experimental protocol for its synthesis via the Strecker reaction, and an exploration of its potential, though currently unelucidated, biological activities based on structurally related molecules. The information is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound in preclinical studies and as a building block for the development of novel therapeutics.

Chemical Identity and Properties

1-(Dimethylamino)cyclohexane-1-carbonitrile is a tertiary aminonitrile characterized by a cyclohexane ring substituted with both a dimethylamino group and a nitrile group at the same carbon atom.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(dimethylamino)cyclohexane-1-carbonitrile | [1] |

| Synonyms | 1-Cyano-1-(dimethylamino)cyclohexane, 1-cyanocyclohexyldimethylamine | |

| CAS Number | 16499-30-2 | [2][3] |

| Molecular Formula | C₉H₁₆N₂ | [2][3] |

| Molecular Weight | 152.24 g/mol | [2][3] |

| Appearance | Not specified (likely a solid or oil) | |

| Solubility | Expected to be soluble in organic solvents | |

| Boiling Point | Not determined | |

| Melting Point | Not determined |

Synthesis via Strecker Reaction

The most probable and efficient method for the synthesis of 1-(dimethylamino)cyclohexane-1-carbonitrile is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of a ketone (cyclohexanone), a secondary amine (dimethylamine), and a cyanide source (e.g., trimethylsilyl cyanide or an alkali metal cyanide).

Reaction Principle

The Strecker reaction proceeds through the initial formation of an iminium ion from the reaction of cyclohexanone and dimethylamine. Subsequent nucleophilic attack of the cyanide ion on the iminium ion yields the α-aminonitrile product.

Experimental Protocol

This is a generalized protocol and may require optimization.

Materials:

-

Cyclohexanone

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN)

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Glacial acetic acid (catalyst)

-

Distilled water

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a solution of cyclohexanone (1.0 eq) in the chosen aprotic solvent, add dimethylamine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (1.2 eq) to the reaction mixture. If using KCN, it should be dissolved in a minimal amount of water and added cautiously.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

If acidic, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram 1: Strecker Synthesis of 1-(dimethylamino)cyclohexane-1-carbonitrile

Caption: Workflow for the synthesis of 1-(dimethylamino)cyclohexane-1-carbonitrile.

Potential Biological and Pharmacological Activities

Direct studies on the biological activity of 1-(dimethylamino)cyclohexane-1-carbonitrile are not currently available in the public domain. However, the structural motifs present in this molecule, namely the aminonitrile and the cyclohexane scaffold, are found in various biologically active compounds. This suggests that 1-(dimethylamino)cyclohexane-1-carbonitrile could serve as a valuable scaffold or intermediate in drug discovery.

Anticancer Potential

Derivatives of structurally similar compounds have shown promise in the realm of oncology. For instance, derivatives of 1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride have demonstrated potential antitumor properties.[4] Furthermore, various nitrile-containing compounds have been investigated as anticancer agents, with some exhibiting inhibitory effects on cancer cell proliferation.

Antibacterial Activity

The aminonitrile moiety is a key structural feature in some compounds with antimicrobial properties. Research on derivatives of 1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride has indicated potential antibacterial activity.[4] This suggests that 1-(dimethylamino)cyclohexane-1-carbonitrile could be a starting point for the development of novel antibacterial agents.

Central Nervous System (CNS) Activity

While structurally distinct, the presence of a dimethylamino group and a cyclic core is a feature of some centrally acting agents. For example, analogues of citalopram, a selective serotonin reuptake inhibitor (SSRI), contain a dimethylaminopropyl chain. Although a direct link cannot be drawn, the potential for CNS activity of derivatives of 1-(dimethylamino)cyclohexane-1-carbonitrile could be an area for future investigation.

Diagram 2: Potential Areas of Biological Investigation

Caption: Potential research avenues for 1-(dimethylamino)cyclohexane-1-carbonitrile.

Future Directions and Conclusion

1-(Dimethylamino)cyclohexane-1-carbonitrile is a readily accessible compound through the robust Strecker synthesis. While its own biological profile remains to be determined, its structural features suggest it is a promising candidate for further investigation and derivatization in the fields of medicinal chemistry and drug development. Future research should focus on the synthesis of a library of analogues and their systematic evaluation in a battery of in vitro and in vivo biological assays to explore their potential as anticancer, antibacterial, or CNS-acting agents. The detailed synthetic protocol and the discussion of potential biological activities provided in this guide aim to facilitate such future research endeavors.

References

Molecular weight and formula of 1-(Dimethylamino)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Dimethylamino)cyclohexanecarbonitrile, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role in the development of active pharmaceutical ingredients (APIs). The information is presented to support research, development, and manufacturing activities in the pharmaceutical and chemical industries.

Chemical Identity and Properties

This compound is a tertiary amine and a nitrile-containing cyclic organic compound. Its chemical structure and properties make it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound [1][2][3]

| Property | Value |

| Molecular Formula | C₉H₁₆N₂ |

| Molecular Weight | 152.24 g/mol [1][2] |

| CAS Number | 16499-30-2[2] |

| IUPAC Name | 1-(dimethylamino)cyclohexane-1-carbonitrile[3] |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Solubility | Not specified in provided results |

| Density | Not specified in provided results |

Synthesis of this compound

The synthesis of this compound can be achieved through a Strecker-type reaction, a multicomponent reaction that is highly efficient for the preparation of α-aminonitriles. This reaction involves the condensation of a ketone (cyclohexanone), an amine (dimethylamine), and a cyanide source.

Experimental Protocol: Strecker Synthesis

This protocol outlines a general procedure for the synthesis of α-aminonitriles, which can be adapted for this compound.

Materials:

-

Cyclohexanone

-

Dimethylamine hydrochloride

-

Sodium cyanide or potassium cyanide

-

A suitable solvent (e.g., water, methanol, or a biphasic system)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a well-ventilated fume hood, dissolve dimethylamine hydrochloride in the chosen solvent system.

-

Add cyclohexanone to the solution and stir to form the corresponding iminium ion intermediate.

-

Carefully add a solution of sodium cyanide or potassium cyanide dropwise to the reaction mixture. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature or cooled in an ice bath) with continuous stirring for a specified time until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Upon completion, quench the reaction by carefully adding an acid to neutralize the excess cyanide and amine.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by distillation or chromatography as needed.

Figure 1: Synthesis of this compound

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Dimethylamino)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Dimethylamino)cyclohexanecarbonitrile, a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document details the compound's properties, a robust synthesis protocol, and methods for its characterization.

Compound Characterization

This compound, also known as 1-cyano-N,N-dimethylcyclohexylamine, is a tertiary aminonitrile.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(dimethylamino)cyclohexane-1-carbonitrile | [1] |

| Molecular Formula | C₉H₁₆N₂ | [1] |

| Molecular Weight | 152.24 g/mol | [1] |

| CAS Number | 16499-30-2 | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Storage | Room temperature | [3] |

Table 2: Spectroscopic Data Summary

| Technique | Data Availability | Source |

| ¹H NMR | Available | PubChem[1] |

| ¹³C NMR | Available | PubChem[1] |

| IR | Available | PubChem[1] |

| Mass Spectrometry | Expected but not explicitly found |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a one-pot, three-component Strecker synthesis. This reaction involves the condensation of cyclohexanone with dimethylamine to form an enamine or iminium ion intermediate, which then undergoes nucleophilic attack by a cyanide anion.[4][5][6]

Synthesis Workflow

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Experimental Protocol: Strecker Synthesis

This protocol is a representative procedure based on established methods for α-aminonitrile synthesis.

Materials:

-

Cyclohexanone

-

Dimethylamine (e.g., 40% aqueous solution or as hydrochloride salt)

-

Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN)

-

Glacial Acetic Acid

-

Diethyl ether or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves. Note: This reaction should be performed in a well-ventilated fume hood due to the use of highly toxic cyanide.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine cyclohexanone (1.0 equivalent) and dimethylamine (1.1 equivalents). If using dimethylamine hydrochloride, an equivalent of a base (e.g., triethylamine) should be added.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.

-

Cyanide Addition: Dissolve potassium cyanide (1.1 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture at 0-5 °C (ice bath). Alternatively, trimethylsilyl cyanide (1.1 equivalents) can be added neat at the same temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Potential Applications in Drug Development

The aminonitrile functional group is a key pharmacophore in various biologically active compounds. Furthermore, this compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.[3] For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening avenues for diverse chemical modifications.

No specific signaling pathways associated with this compound have been identified in the literature. Further research is required to explore the biological activity and potential therapeutic applications of this compound.

Logical Relationship for Potential Drug Discovery

The following diagram illustrates the logical progression from the synthesized compound to potential therapeutic applications.

Caption: Potential pathway for drug discovery from the core compound.

References

- 1. This compound | C9H16N2 | CID 101188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Buy 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride | 1461706-57-9 [smolecule.com]

The Untapped Potential of the Aminocyclohexanecarbonitrile Scaffold: A Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

While 1-(Dimethylamino)cyclohexanecarbonitrile itself is not extensively documented in medicinal chemistry literature as a pharmacologically active agent, the broader class of aminocyclohexanecarbonitrile derivatives presents a versatile and promising scaffold for the development of novel therapeutics. This technical guide explores the potential applications of this structural motif, drawing insights from its role as a key synthetic intermediate and the biological activities of its analogs. The primary focus will be on the well-established use of a closely related precursor in the synthesis of the analgesic drug Tramadol, alongside an exploration of other potential therapeutic avenues for compounds sharing the aminocyclohexane core.

The Aminocyclohexanecarbonitrile Core: A Gateway to Bioactive Molecules

The aminocyclohexanecarbonitrile framework, characterized by a cyclohexane ring bearing both an amino and a nitrile group, offers a unique combination of structural features that are attractive for medicinal chemistry. The cyclohexane ring provides a three-dimensional scaffold that can be functionalized to achieve specific spatial arrangements for optimal target binding. The amino group serves as a handle for further chemical modifications and can play a crucial role in receptor interactions, while the nitrile group can be a key pharmacophoric element or a precursor for other functional groups.

Research into aminocyclohexanecarbonitrile derivatives has revealed their potential in various therapeutic areas. Studies have shown that this class of compounds can be utilized in the synthesis of diverse heterocyclic systems and biologically active molecules, with some derivatives exhibiting potential as anti-inflammatory and neuroprotective agents.[1]

A Key Intermediate in the Synthesis of Tramadol

The most prominent application of a compound structurally similar to this compound is in the synthesis of Tramadol, a widely used centrally acting analgesic. The key precursor, 2-[(dimethylamino)methyl]cyclohexanone, shares the aminocyclohexane core and is instrumental in the construction of the final drug molecule.

The synthesis of Tramadol typically involves a Grignard reaction between 2-[(dimethylamino)methyl]cyclohexanone and a 3-methoxyphenylmagnesium bromide or a corresponding organolithium reagent. This reaction forms the tertiary alcohol and introduces the second aromatic ring necessary for the drug's activity.

Below is a summary of various synthetic approaches to Tramadol, highlighting the different reagents and conditions employed.

| Starting Material | Reagent | Solvent | Key Reaction Conditions | Reference |

| 2-[(dimethylamino)methyl]cyclohexanone | 3-methoxyphenylmagnesium bromide | 2-Methyltetrahydrofuran (2-MeTHF) | Grignard reaction followed by salification with HCl in alcohol. | [2] |

| 2-[(dimethylamino)methyl]cyclohexanone | 3-methoxyphenylmagnesium bromide | Not specified | Grignard reaction yielding an isomeric mixture, followed by separation via hydrochloride salt crystallization. | [3] |

| 2-[(dimethylamino)methyl]cyclohexanone | (3-methoxyphenyl)lithium | Ethyl ether and HCl | Reaction of the aminoketone with the organolithium reagent. | [4] |

| 2-[(dimethylamino)methyl]cyclohexanone | 3-bromoanisol and n-BuLi | Tetrahydrofuran (THF) | Formation of the organolithium reagent in situ followed by reaction with the aminoketone. | [5] |

Detailed Experimental Protocol for Tramadol Synthesis

The following protocol is a representative example of Tramadol synthesis based on the Grignard reaction methodology.

Step 1: Preparation of the Grignard Reagent

In a flame-dried reaction flask under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are suspended in anhydrous 2-methyltetrahydrofuran (2-MeTHF). A crystal of iodine is added to initiate the reaction. A solution of m-methoxybromobenzene (1.2 equivalents) in 2-MeTHF is then added dropwise, and the reaction mixture is stirred at 80°C for 2 hours to form the Grignard reagent, m-methoxyphenylmagnesium bromide.[2]

Step 2: Grignard Reaction with 2-[(dimethylamino)methyl]cyclohexanone

The prepared Grignard reagent solution is cooled to 0°C. A solution of 2-dimethylaminomethylcyclohexanone (1.0 equivalent) in 2-MeTHF is then slowly added dropwise to the reaction flask. The reaction is allowed to proceed at this temperature for 4 hours.[2]

Step 3: Work-up and Isolation

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with 2-MeTHF. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude Tramadol base.[2]

Step 4: Salt Formation

The crude product is dissolved in an appropriate alcoholic solvent, and a solution of hydrochloric acid in the same solvent is added to precipitate Tramadol hydrochloride. The resulting solid is collected by filtration and can be further purified by recrystallization.[2]

Synthetic Workflow for Tramadol

The following diagram illustrates the key steps in the synthesis of Tramadol.

Caption: Synthetic workflow for the preparation of Tramadol hydrochloride.

Exploring Beyond Analgesia: Other Potential Applications

While the synthesis of Tramadol is a cornerstone application, the aminocyclohexanecarbonitrile scaffold holds potential for other therapeutic areas. The structural features of these compounds make them interesting candidates for targeting a variety of biological systems.

For instance, the discovery of a new series of amino-acetonitrile derivatives with high anthelmintic activity against parasitic nematodes highlights the potential of this chemical class in combating infectious diseases.[6] Furthermore, the synthesis of various α-amino nitrile derivatives has been explored for their antibacterial, antifungal, and insecticidal activities.[7]

The development of novel compounds is crucial in the face of growing drug resistance. The versatility of the aminocyclohexanecarbonitrile core allows for the generation of large libraries of compounds for screening against a wide range of biological targets.

Future Directions and Conclusion

The this compound scaffold and its analogs represent a promising area for further investigation in medicinal chemistry. While its direct application is not yet well-defined, its relationship to the synthesis of the important analgesic Tramadol underscores the value of the aminocyclohexane core.

Future research should focus on the systematic synthesis and biological evaluation of a diverse range of aminocyclohexanecarbonitrile derivatives. By exploring different substitution patterns on both the cyclohexane ring and the amino group, it may be possible to identify novel compounds with potent and selective activities in areas such as infectious diseases, inflammation, and neuroscience. The development of efficient and stereoselective synthetic methodologies will be crucial for accessing a wider chemical space and unlocking the full therapeutic potential of this versatile scaffold.

References

- 1. 1-Aminocyclohexanecarbonitrile|CAS 5496-10-6 [benchchem.com]

- 2. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. An Improved Process For The Preparation Of Tramadol [quickcompany.in]

- 4. researchgate.net [researchgate.net]

- 5. scielo.org.mx [scielo.org.mx]

- 6. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

The Rise of Novel Non-Phthalimide Cereblon Ligands: A Technical Guide to Next-Generation Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of many successful protein degraders, particularly proteolysis-targeting chimeras (PROTACs), lies the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). For years, the field has been dominated by CRBN ligands derived from thalidomide and its analogs (immunomodulatory drugs or IMiDs), which are based on a phthalimide core. While foundational, these ligands possess inherent liabilities, including chemical instability and the induction of off-target neosubstrate degradation, which can lead to toxicity.

This technical guide explores the forefront of CRBN-based TPD: the development and application of novel, non-phthalimide CRBN ligands. These next-generation building blocks are designed to overcome the limitations of their predecessors, offering improved physicochemical properties, enhanced stability, and more selective degradation profiles. We will delve into the structure-activity relationships of these new scaffolds, provide an overview of their synthetic routes, and detail the experimental protocols necessary for their evaluation as part of effective protein degraders.

Introduction: Beyond the Phthalimide Core

The discovery that thalidomide and its analogs function as "molecular glues" that modulate the substrate specificity of the CRBN E3 ligase complex was a watershed moment in pharmacology.[1][2] This understanding paved the way for the rational design of PROTACs, heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[3][] A typical PROTAC consists of a warhead that binds the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two.

While effective, the reliance on phthalimide-based CRBN ligands has presented challenges. These molecules can be susceptible to hydrolysis and can induce the degradation of naturally occurring CRBN neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), which can be undesirable for certain therapeutic applications.[5] This has spurred the development of novel, non-phthalimide CRBN ligands that aim to provide more "linker-friendly" attachment points and a cleaner off-target profile.

Emerging Classes of Non-Phthalimide CRBN Ligands

Recent research has focused on developing CRBN ligands that move away from the traditional phthalimide scaffold. These efforts have yielded several promising new classes of molecules.

Phenyl Glutarimides and Benzamides

One successful strategy has been the replacement of the hydrolytically labile phthalimide group with more stable phenyl or benzamide moieties.[1][2] These novel ligands often retain the crucial glutarimide ring, which is essential for binding to the tri-tryptophan pocket of CRBN. By modifying the aromatic portion of the molecule, researchers have been able to fine-tune the physicochemical properties and reduce unwanted neosubstrate degradation.

Phenyl Dihydrouracils

Another innovative approach involves the use of phenyl dihydrouracil derivatives as CRBN ligands.[] These compounds offer the advantage of being achiral, thus avoiding the complexities of stereoisomerism often associated with the glutarimide core. Phenyl dihydrouracils have been successfully incorporated into PROTACs for a variety of targets.[]

Table 1: Comparison of CRBN Ligand Scaffolds

| Ligand Scaffold | Key Advantages | Key Disadvantages | Representative Examples |

| Phthalimide-based (IMiDs) | Well-established; extensive literature | Chemical instability; off-target neosubstrate degradation | Thalidomide, Lenalidomide, Pomalidomide |

| Phenyl Glutarimides | Improved chemical and metabolic stability | May still have some neosubstrate activity | PG-12 |

| Benzamides | Conformationally locked; enhanced stability; favorable selectivity | Newer scaffold with less extensive data | Benzamide-type derivatives |

| Phenyl Dihydrouracils | Achiral; good drug-like properties | Newer scaffold; may have different neosubstrate profiles | Phenyl Dihydrouracil derivatives |

Designing and Synthesizing Novel CRBN-Based Degraders: A Workflow

The development of a novel protein degrader is a systematic process of design, synthesis, and evaluation. The choice of the CRBN ligand is a critical first step that influences the entire discovery cascade.

Caption: A typical experimental workflow for PROTAC development and evaluation.

Experimental Protocols

Protocol 1: General Synthesis of a Non-Phthalimide CRBN Ligand-Linker Conjugate

This protocol describes a general method for coupling a non-phthalimide CRBN ligand (containing a suitable functional group for linker attachment, e.g., an amine or carboxylic acid) to a bifunctional linker.

Materials:

-

Non-phthalimide CRBN ligand (1.0 eq)

-

Bifunctional linker with a reactive group and a protected functional group for later conjugation (e.g., Boc-amido-PEG-acid) (1.1 eq)

-

Coupling agents (e.g., HATU, HOBt) (1.2 eq each)

-

Base (e.g., DIPEA) (3.0 eq)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

Dissolve the non-phthalimide CRBN ligand in anhydrous DMF.

-

Add the bifunctional linker, followed by the coupling agents (HATU, HOBt) and the base (DIPEA).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the CRBN ligand-linker conjugate.

-

Deprotect the terminal functional group on the linker (e.g., Boc deprotection with TFA) to prepare for conjugation with the POI ligand.

Protocol 2: Determination of Degradation Potency (DC₅₀ and Dₘₐₓ)

This protocol outlines the determination of the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) of a PROTAC in a cellular context using Western blotting.[6]

Materials:

-

Cultured cells expressing the protein of interest (POI)

-

PROTAC stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against the POI and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Data Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for the POI and the loading control.

-

Normalize the POI band intensity to the loading control for each sample.

-

Plot the normalized POI levels against the logarithm of the PROTAC concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the DC₅₀ and Dₘₐₓ values.[6]

-

Table 2: Representative Degradation Data for a Hypothetical PROTAC

| PROTAC Concentration (nM) | Normalized POI Level (%) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 55 |

| 50 | 20 |

| 100 | 10 |

| 500 | 8 |

| 1000 | 9 |

From this data, the DC₅₀ would be approximately 12 nM, and the Dₘₐₓ would be around 92% degradation.

Signaling Pathways and Logical Relationships

The mechanism of action of a CRBN-recruiting PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The logical relationship in designing these molecules revolves around optimizing the formation and stability of the ternary complex, which is a key determinant of degradation efficiency.

Caption: Key components influencing the formation of a productive ternary complex.

Conclusion and Future Directions

The development of novel, non-phthalimide CRBN ligands represents a significant advancement in the field of targeted protein degradation. These next-generation building blocks offer the potential to create more stable, selective, and ultimately safer protein-degrading therapeutics. As our understanding of the nuanced interactions between CRBN, its ligands, and neosubstrates continues to grow, we can anticipate the design of even more sophisticated degraders with finely tuned properties. The experimental frameworks and design principles outlined in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving area of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

The Emerging Role of the 1-(Dimethylamino)cyclohexanecarbonitrile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding innovative molecular scaffolds that can be readily diversified to explore new chemical space and biological targets. 1-(Dimethylamino)cyclohexanecarbonitrile has emerged as a promising starting material and structural motif in the synthesis of compounds with significant therapeutic potential, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of derivatives based on this core structure, offering researchers a detailed roadmap for leveraging its potential in their drug discovery programs.

Synthetic Pathways and Chemical Diversification

The this compound core offers several avenues for chemical modification, allowing for the creation of diverse compound libraries. The primary routes of synthesis and derivatization often involve modifications of the nitrile group or substitutions on the cyclohexane ring.

General Synthetic Protocol for α-Substituted Cyclohexanecarbonitriles

A common strategy for the synthesis of related α-substituted cyclohexanecarbonitrile derivatives, which can be adapted for various analogs, is outlined below. This protocol is based on methodologies described in patent literature for the synthesis of pharmaceutical intermediates.[1]

Experimental Protocol: Synthesis of 1-Alkyl-cyclohexanecarbonitrile

-

Reaction Setup: Under an inert argon atmosphere, add cyclohexanecarbonitrile (1.0 eq.), a secondary amine such as diethylamine (0.05 eq.), the desired alkylating agent (e.g., 2-ethylbutyl bromide, 1.01 eq.), and a suitable solvent like tetrahydrofuran (THF) to a reaction vessel at room temperature (25°C).

-

Grignard Addition: Heat the mixture to 70°C. Over a period of 4 hours, add a solution of a Grignard reagent, such as methylmagnesium chloride, using an infusion pump.

-

Reaction Monitoring: Maintain the reaction at reflux temperature (approximately 73°C) for 1 hour after the addition is complete. Monitor the consumption of the starting material by gas chromatography (GC).

-

Quenching: Upon reaction completion, cool the mixture to 66°C. In a separate flask, prepare a quench solution of water and hydrochloric acid (0.55 eq.) in a suitable organic solvent like heptane, and cool it to 15°C. Transfer the warm reaction mixture to the quench solution over 15 minutes, ensuring the temperature does not exceed 60°C.

-

Work-up and Purification: After quenching, allow the mixture to cool to room temperature and agitate for 20 minutes. Separate the organic and aqueous layers. The organic layer, containing the desired product, can then be subjected to distillation under reduced pressure to yield the purified 1-alkyl-cyclohexanecarbonitrile.

This general procedure highlights the accessibility of diversified analogs from the cyclohexanecarbonitrile scaffold, setting the stage for subsequent biological evaluation.

Application in Targeting the Serotonin Transporter

Derivatives containing a cyano group and a tertiary amine on a cyclic scaffold have shown promise as modulators of the serotonin transporter (SERT).[2] The SERT protein is a critical target for the treatment of depression and anxiety disorders. The following sections detail the biological evaluation of citalopram analogs, which serve as a relevant case study for derivatives of this compound.

Quantitative Analysis of SERT Inhibition

The binding affinity of novel compounds to the serotonin transporter is a key indicator of their potential therapeutic efficacy. The table below summarizes the binding affinities (Ki) of several citalopram analogs for SERT, as well as for the dopamine transporter (DAT) and norepinephrine transporter (NET) to assess selectivity.[2]

| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |

| Citalopram (1) | 1.8 ± 0.2 | 2,800 ± 150 | 3,500 ± 200 | 1556 | 1944 |

| Amide Analog (3) | 16.5 ± 1.5 | >10,000 | >10,000 | >606 | >606 |

| Primary Amine (5) | 45.2 ± 3.1 | >10,000 | 8,900 ± 500 | >221 | 197 |

| Dimeric Ligand (15) | 19.7 ± 1.8 | >10,000 | >10,000 | >508 | >508 |

Data adapted from Banala et al., J. Med. Chem. 2013, 56, 23, 9709–9724.[2]

The data indicate that while modifications to the core structure can impact SERT affinity, high selectivity over other monoamine transporters is often maintained. This is a desirable characteristic for developing antidepressants with fewer side effects.

Experimental Protocol: SERT Radioligand Binding Assay

To determine the binding affinity of newly synthesized compounds for the serotonin transporter, a competitive radioligand binding assay is employed.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT).

-

[³H]Citalopram (radioligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Test compounds (dissolved in DMSO).

-

Scintillation vials and cocktail.

-

Microplate harvester and scintillation counter.

Procedure:

-

Cell Preparation: Culture hSERT-HEK293 cells and prepare cell membrane homogenates.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

-

Radioligand Addition: Add [³H]Citalopram to each well at a final concentration close to its Kd value.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Citalopram (IC50). Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Signaling Pathway Context: Serotonin Reuptake Inhibition

The therapeutic effect of SERT inhibitors is derived from their ability to block the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly for CNS targets like the serotonin transporter. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established protocols for biological evaluation provide a clear path for screening and lead optimization. As researchers continue to explore the chemical space around this core, it is likely that new and improved therapeutic candidates will emerge, underscoring the importance of this versatile building block in modern drug discovery.

References

- 1. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

- 2. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Dimethylamino)cyclohexanecarbonitrile: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicine. The identification and optimization of molecular scaffolds that provide a framework for interacting with biological targets are central to this endeavor. This whitepaper explores the potential of 1-(dimethylamino)cyclohexanecarbonitrile as a foundational scaffold for drug discovery. While not extensively documented as a privileged structure, its unique combination of a rigid cyclohexyl core, a versatile nitrile group, and a tertiary amine offers a compelling starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and other complex diseases. This guide provides a hypothetical, yet scientifically grounded, framework for a drug discovery program centered on this scaffold, encompassing synthetic strategies, potential therapeutic applications, and a comprehensive screening cascade.

Introduction: The Promise of the this compound Scaffold

The this compound scaffold presents several advantageous features for medicinal chemistry. The cyclohexyl ring provides a three-dimensional, rigid core that can effectively position substituents in precise orientations within a biological target's binding site.[1][2] The dimethylamino group, a tertiary amine, can act as a protonatable center, enhancing solubility and offering a key interaction point for hydrogen bonding or salt bridge formation.[3] Furthermore, the nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or ketones, allowing for extensive structure-activity relationship (SAR) exploration.[4][5][6] Aminonitriles, in general, have shown potential in various therapeutic areas, including as inhibitors of proteases like dipeptidyl peptidase 4 (DPP-4).[7][8][9]

Synthetic Strategies: Building a Diverse Chemical Library

A successful drug discovery campaign relies on the efficient synthesis of a diverse library of compounds. The this compound core can be readily assembled and subsequently derivatized.

Core Synthesis: The Strecker Reaction

The parent scaffold can be synthesized via the Strecker reaction, a well-established method for producing α-aminonitriles.[10][11][12] This one-pot, three-component reaction involves the condensation of cyclohexanone, dimethylamine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN).[11]

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of cyclohexanone (1.0 eq) and dimethylamine (1.2 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add trimethylsilyl cyanide (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Library Generation: Diversification of the Scaffold

The true potential of this scaffold lies in its derivatization. The following diagram illustrates a potential workflow for generating a diverse chemical library.

Caption: Synthetic diversification strategy for the this compound scaffold.

Therapeutic Applications: Targeting Unmet Medical Needs

The structural features of the this compound scaffold make it a promising candidate for targeting a range of biological pathways, particularly within the central nervous system.

Potential Therapeutic Targets

Based on the scaffold's characteristics, a drug discovery program could initially focus on the following target classes:

-

Ion Channels: The rigid cyclohexyl core can be decorated with functionalities that interact with the pores or allosteric sites of various ion channels, such as sodium, potassium, or calcium channels, which are implicated in neurological disorders like epilepsy and chronic pain.

-

G-Protein Coupled Receptors (GPCRs): The tertiary amine can serve as a key pharmacophoric element for interacting with aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors, which are targets for treating depression, schizophrenia, and anxiety.

-

Enzymes: As aminonitriles have shown activity against proteases, exploring targets like cathepsins or caspases involved in neuroinflammation and apoptosis could be a fruitful avenue.[13]

Signaling Pathway Hypothesis: Modulation of Neuronal Excitability

As a hypothetical example, derivatives of the scaffold could be designed to modulate neuronal excitability by targeting voltage-gated sodium channels (VGSCs).

Caption: Hypothetical mechanism of action for a scaffold derivative targeting a voltage-gated sodium channel.

A Comprehensive Screening Cascade

A robust and efficient screening cascade is essential for identifying promising lead compounds. The following workflow outlines a multi-stage process for evaluating the synthesized library.

Caption: A multi-stage screening cascade for the evaluation of scaffold derivatives.

In Vitro Assays

Experimental Protocol: High-Throughput Screening (FLIPR Assay for Calcium Channels)

-

Culture a suitable cell line expressing the target calcium channel (e.g., HEK293 cells) in 384-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Prepare serial dilutions of the synthesized compounds in an appropriate buffer.

-

Use a fluorescent imaging plate reader (FLIPR) to measure baseline fluorescence.

-

Add the compounds to the cell plates and incubate.

-

Stimulate the cells with a depolarizing agent (e.g., potassium chloride) to open the calcium channels.

-

Measure the change in fluorescence intensity, which corresponds to calcium influx.

-

Analyze the data to determine the IC50 or EC50 values for each compound.

Table 1: Hypothetical In Vitro Screening Data

| Compound ID | Target | Assay Type | IC50 / EC50 (nM) |

| DMCH-001 | Nav1.7 | Electrophysiology | 1,200 |

| DMCH-002 | Cav2.2 | FLIPR | 850 |

| DMCH-003 | Dopamine D2R | Radioligand Binding | 5,300 |

| DMCH-004 | Cathepsin K | Enzymatic | >10,000 |

| DMCH-005 | Nav1.7 | Electrophysiology | 75 |

Pharmacokinetic Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for successful drug development.[14][15][16]

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Prepare incubations containing a test compound (1 µM) and liver microsomes (0.5 mg/mL) or hepatocytes (1 million cells/mL) in a phosphate buffer.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system (for microsomes).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Table 2: Hypothetical Pharmacokinetic Data

| Compound ID | In Vitro t1/2 (min) (Human Liver Microsomes) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |

| DMCH-001 | 45 | 5.2 | 85 |

| DMCH-005 | 78 | 8.9 | 72 |

| DMCH-012 | 15 | 1.5 | 95 |

| DMCH-023 | >120 | 12.1 | 65 |

Conclusion and Future Directions

The this compound scaffold, while not yet a widely exploited motif in drug discovery, holds considerable promise. Its synthetic tractability, coupled with a unique combination of structural and functional features, provides a solid foundation for the development of novel therapeutic agents. The hypothetical drug discovery program outlined in this whitepaper provides a roadmap for researchers to unlock the full potential of this versatile scaffold. Future efforts should focus on the synthesis and evaluation of diverse compound libraries, guided by computational modeling and a robust screening cascade, to identify lead candidates with promising efficacy and drug-like properties for a range of unmet medical needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 11. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]

- 15. researchgate.net [researchgate.net]

- 16. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

Methodological & Application

Application Notes and Protocols for 1-(Dimethylamino)cyclohexanecarbonitrile in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dimethylamino)cyclohexanecarbonitrile is an α-aminonitrile, a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. While α-aminonitriles are famously the products of the Strecker synthesis, a prominent multi-component reaction (MCR), their utility extends to being valuable precursors and potential reactants in other MCRs for the synthesis of complex nitrogen-containing molecules, including peptidomimetics and various heterocyclic scaffolds. This document provides detailed application notes and protocols for the use of this compound in the context of multi-component reactions, targeting researchers and professionals in drug development and organic synthesis.

Multi-component reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[1][2][3] Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for creating peptide-like structures.[2][4]

I. Synthesis of this compound via Strecker Reaction

The most direct application of multi-component reaction principles concerning this compound is its own synthesis via the Strecker reaction. This one-pot, three-component reaction involves the condensation of a ketone (cyclohexanone), an amine (dimethylamine), and a cyanide source.[5][6][7]

Experimental Protocol: Strecker Synthesis of this compound

Materials:

-

Cyclohexanone

-

Dimethylamine (e.g., as a solution in a suitable solvent or as dimethylamine hydrochloride)

-

Cyanide source (e.g., potassium cyanide, sodium cyanide, or trimethylsilyl cyanide)

-

A protic solvent (e.g., methanol, ethanol, or water)

-

Acid (if using dimethylamine hydrochloride, a base is needed to liberate the free amine; for the hydrolysis step, a strong acid like HCl is used)

Procedure:

-

Imine Formation: In a well-ventilated fume hood, dissolve cyclohexanone (1.0 eq.) and dimethylamine (1.0 eq.) in a suitable solvent like methanol. If using dimethylamine hydrochloride, add a stoichiometric amount of a base (e.g., triethylamine) to generate the free amine in situ. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.[7]

-

Cyanide Addition: Cool the reaction mixture in an ice bath. Cautiously add a solution of the cyanide source (e.g., KCN, 1.1 eq.) in water or the reaction solvent.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up and Isolation: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Relationship of the Strecker Synthesis

Caption: Workflow for the synthesis of this compound.

II. This compound as a Precursor for MCRs

While direct participation of α-aminonitriles as one of the primary components in classic MCRs like the Passerini or Ugi reaction is not standard, this compound can be readily converted into valuable building blocks for these reactions.

A. Hydrolysis to 1-(Dimethylamino)cyclohexanecarboxylic Acid for Ugi and Passerini Reactions

The nitrile group can be hydrolyzed to a carboxylic acid, which is a key component in both Ugi and Passerini reactions.[6][8][9]

Experimental Protocol: Hydrolysis of this compound

Materials:

-

This compound

-

Strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution)

-

Water

Acidic Hydrolysis Procedure:

-

In a round-bottom flask, add this compound (1.0 eq.) to a solution of concentrated hydrochloric acid (excess).

-

Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The amino acid hydrochloride may precipitate.

-

Neutralize the solution carefully with a base (e.g., NaOH solution) to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 1-(dimethylamino)cyclohexanecarboxylic acid.

Alkaline Hydrolysis Procedure:

-

In a round-bottom flask, add this compound (1.0 eq.) to an aqueous solution of sodium hydroxide (excess).

-

Heat the mixture to reflux. Ammonia gas will be evolved. Continue heating until the evolution of ammonia ceases.

-

Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to the isoelectric point to precipitate the amino acid.

-

Filter, wash, and dry the product as described above.

Application in Ugi Reaction: The resulting 1-(dimethylamino)cyclohexanecarboxylic acid can then be used as the carboxylic acid component in a Ugi four-component reaction with an aldehyde, an amine, and an isocyanide to synthesize α-acylamino amides.[4]

Application in Passerini Reaction: Similarly, it can be employed in a Passerini three-component reaction with an aldehyde and an isocyanide to yield α-acyloxy amides.

Diagram of Precursor Transformation for MCRs

Caption: Transformation of the aminonitrile into MCR reactants.

B. Reduction to 1-Aminomethyl-N,N-dimethylcyclohexylamine for Ugi Reactions

The nitrile group can be reduced to a primary amine, yielding a diamine. This diamine can then serve as the amine component in an Ugi reaction.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney nickel)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄)

-

Apparatus for inert atmosphere reaction (if using LiAlH₄)

Procedure with LiAlH₄:

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (excess, e.g., 2.0 eq.) in anhydrous diethyl ether.

-

Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, reflux the mixture for several hours.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by sequential, slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash them thoroughly with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diamine.

-

Purify the product by distillation under reduced pressure.

Application in Ugi Reaction: The resulting 1-aminomethyl-N,N-dimethylcyclohexylamine can be used as the amine component in a Ugi reaction with an aldehyde, a carboxylic acid, and an isocyanide.

III. Potential Direct Use in Multi-Component Reactions

While less common, α-aminonitriles can potentially participate in other types of multi-component reactions, particularly in the synthesis of nitrogen-containing heterocycles. Research in this area is ongoing, and these applications represent an opportunity for novel synthetic methodology development. For instance, the bifunctional nature of α-aminonitriles makes them interesting substrates for cascade reactions leading to complex heterocyclic systems.[10]

Quantitative Data Summary

As specific quantitative data for multi-component reactions directly involving this compound as a reactant is not widely available in the literature, the following table provides representative yields for the synthesis of α-aminonitriles via the Strecker reaction, which is analogous to the synthesis of the title compound.

| Entry | Aldehyde/Ketone | Amine | Cyanide Source | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | TMSCN | 2-(Phenylamino)-2-phenylethanenitrile | 94 | [5] |

| 2 | Isovaleraldehyde | Ammonia | NaCN | 2-Amino-3-methylbutanenitrile | >90 | [6] |

| 3 | Acetone | Ammonia | HCN | 2-Amino-2-methylpropanenitrile | High | [6] |

| 4 | Various Aldehydes | Various Amines | TMSCN | Various α-Aminonitriles | 79-99 | N/A |

Conclusion

This compound is a versatile compound within the realm of multi-component reactions. Its primary role is as a product of the efficient, one-pot Strecker synthesis. Furthermore, it serves as a valuable and readily accessible precursor to key MCR components, namely α-amino acids and diamines, through straightforward hydrolysis or reduction protocols. These transformations open up avenues for its incorporation into the products of powerful isocyanide-based MCRs like the Ugi and Passerini reactions, facilitating the synthesis of complex peptidomimetics and other molecules of interest for drug discovery and development. The exploration of its direct participation in novel MCRs remains a promising area for future research.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. usp.org [usp.org]

- 9. Hydrolysis of samples for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Integration of Cyclohexyl Motifs in PROTAC Linker Synthesis

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[] These heterobifunctional molecules consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2] The linker is a critical determinant of a PROTAC's efficacy, playing a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase, as well as influencing the molecule's overall physicochemical properties such as solubility and cell permeability.[3][4]

While flexible alkyl and polyethylene glycol (PEG) chains are the most common linker motifs, there is growing interest in the incorporation of rigid cyclic structures to control the linker's conformation and improve pharmacokinetic profiles.[2][5] Rigid linkers, such as those containing cyclohexyl moieties, can reduce the entropic penalty of ternary complex formation and enhance stability.[6] The compound 1-(dimethylamino)cyclohexanecarbonitrile, while not extensively documented in PROTAC synthesis, represents a potential starting material for novel linker building blocks. Through chemical modification, such as hydrolysis of the nitrile to a carboxylic acid and modification of the amino group, it can serve as a precursor to bifunctional cyclohexyl linkers for incorporation into PROTACs.

This document provides a detailed protocol for the synthesis of a PROTAC incorporating a cyclohexyl-containing linker, illustrating a general strategy for the integration of such rigid motifs.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative three-stage protocol for the synthesis of a PROTAC molecule containing a bifunctional cyclohexyl linker. The synthesis involves:

-

Functionalization of an E3 ligase ligand with the cyclohexyl linker.

-

Functionalization of the POI ligand with a complementary reactive group.

-

Conjugation of the two functionalized fragments.

For this example, we will use a generic POI ligand with an available amine group (POI-NH2) and the Cereblon (CRBN) E3 ligase ligand, pomalidomide, functionalized with a carboxylic acid. The bifunctional linker is represented as 1-amino-4-carboxymethyl-cyclohexane, a plausible derivative from a precursor like this compound.

Protocol 1: Synthesis of Pomalidomide-Cyclohexyl Linker Intermediate

This protocol describes the amide coupling of a pomalidomide derivative with the amine group of the bifunctional cyclohexyl linker.

-

Materials:

-

Pomalidomide-C2-COOH (pomalidomide with a carboxylic acid handle)

-

Boc-4-(aminomethyl)cyclohexanecarboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Trifluoroacetic acid (TFA)

-

DCM (Dichloromethane)

-

-

Procedure:

-

Amide Coupling: In a dry round-bottom flask, dissolve Pomalidomide-C2-COOH (1.0 eq) and Boc-4-(aminomethyl)cyclohexanecarboxylic acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture.

-

Stir the reaction at room temperature for 6 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

-

Boc Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to yield the amine-functionalized Pomalidomide-Cyclohexyl Linker (TFA salt).

-

Protocol 2: Synthesis of the Final PROTAC

This protocol outlines the final amide coupling step to conjugate the POI ligand with the Pomalidomide-Cyclohexyl Linker intermediate.

-

Materials:

-

POI-COOH (POI ligand with a carboxylic acid handle)

-

Amine-functionalized Pomalidomide-Cyclohexyl Linker (from Protocol 1)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

-

Procedure:

-

In a dry round-bottom flask, dissolve POI-COOH (1.0 eq) and the amine-functionalized Pomalidomide-Cyclohexyl Linker (1.2 eq) in anhydrous DMF.

-

Add HATU (1.3 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir at room temperature for 12 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final PROTAC molecule using reverse-phase preparative HPLC.

-

Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-